molecular formula C10H12N2O B8414982 2-(2-Methoxyethylamino)benzonitrile

2-(2-Methoxyethylamino)benzonitrile

Cat. No.: B8414982
M. Wt: 176.21 g/mol
InChI Key: WMMWPYGIGIXWRP-UHFFFAOYSA-N
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Description

2-(2-Methoxyethylamino)benzonitrile is a substituted benzonitrile derivative featuring a methoxyethylamino group at the 2-position of the aromatic ring. Its structure combines a polar methoxyethyl group with the electron-withdrawing nitrile moiety, which may influence solubility, bioavailability, and target binding.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2-methoxyethylamino)benzonitrile

InChI

InChI=1S/C10H12N2O/c1-13-7-6-12-10-5-3-2-4-9(10)8-11/h2-5,12H,6-7H2,1H3

InChI Key

WMMWPYGIGIXWRP-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC=CC=C1C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-Methoxyethylamino)benzonitrile with key analogs, highlighting substituent variations and molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties
This compound 2-Methoxyethylamino C₁₀H₁₁N₂O 191.22* Predicted higher solubility due to ether oxygen
2-(Dimethylamino)benzonitrile 2-Dimethylamino C₉H₁₀N₂ 146.19 Boiling point: 130°C/12 mmHg; stored at 2–8°C
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile 2-(2-Chlorophenethylamino) C₁₅H₁₃ClN₂ 256.73 Increased lipophilicity due to chlorophenyl group
4-[2-(3-Chlorophenyl)-triazolyl]benzonitrile (1c) 4-(3-Chlorophenyl-triazolyl) C₁₇H₁₂ClN₃ Not provided IC₅₀: 27.1 μg/ml (MCF-7), 14.5 μg/ml (MDA-MB-231)
4-[2-(4-Methoxyphenyl)-triazolyl]benzonitrile (1h) 4-(4-Methoxyphenyl-triazolyl) C₁₇H₁₄N₃O Not provided IC₅₀: 14.3 μg/ml (T47D)

*Calculated molecular weight based on formula.

Key Observations :

  • Solubility: The methoxyethyl group in this compound likely enhances aqueous solubility compared to the dimethylamino analog, which lacks an oxygen atom .
  • Thermal Stability: 2-(Dimethylamino)benzonitrile has a documented boiling point, suggesting moderate thermal stability .
Cytotoxic Activity

Triazole-containing benzonitrile derivatives (e.g., compounds 1c and 1h) demonstrate potent cytotoxicity against breast cancer cell lines (Table 2). Their activity is attributed to the triazolyl group, which may facilitate interactions with aromatase or other enzymatic targets .

Compound Name IC₅₀ (μg/ml) Target Cell Lines
1c 27.1 ± 1.2 (MCF-7) Hormone-responsive cancers
14.5 ± 2.1 (MDA-MB-231) Triple-negative breast cancer
1h 14.3 ± 1.1 (T47D) Luminal breast cancer

SAR Insights :

  • Electron-Withdrawing Groups : Chloro substituents (e.g., in 1c ) enhance cytotoxicity, possibly by stabilizing charge interactions in target binding .
  • Methoxy Groups : The 4-methoxyphenyl group in 1h improves activity against T47D cells, suggesting that methoxy positioning influences selectivity .
  • Amino Substituents: While this compound’s amino group may improve solubility, its lack of triazole or halogen substituents could limit cytotoxic efficacy compared to 1c and 1h.

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